Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1194376-31-2
VCID: VC7833961
InChI: InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)(C#N)O
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate

CAS No.: 1194376-31-2

Cat. No.: VC7833961

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25

* For research use only. Not for human or veterinary use.

Tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate - 1194376-31-2

Specification

CAS No. 1194376-31-2
Molecular Formula C10H16N2O3
Molecular Weight 212.25
IUPAC Name tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate
Standard InChI InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-5,7H2,1-3H3
Standard InChI Key BNJQQWIFMXEJPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)(C#N)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(C#N)O

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, reflecting its pyrrolidine backbone substituted with a hydroxyl group, cyano group, and tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom . Its molecular formula, C₁₀H₁₆N₂O₃, corresponds to a molecular weight of 212.25 g/mol, as confirmed by high-resolution mass spectrometry .

Structural Characterization

The compound’s structure (Fig. 1) features a five-membered pyrrolidine ring with geminal cyano (-CN) and hydroxyl (-OH) groups at the 3-position, creating a sterically congested environment. The Boc group at the 1-position enhances solubility in organic solvents and protects the amine during synthetic transformations .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1194376-31-2
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C#N)O
InChI KeyBNJQQWIFMXEJPB-UHFFFAOYSA-N
PubChem CID45489887

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate typically involves multi-step sequences starting from pyrrolidine precursors. A common route includes:

  • Boc Protection: Introducing the tert-butoxycarbonyl group to pyrrolidine’s nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Cyano-Hydroxylation: Simultaneous introduction of cyano and hydroxyl groups via nucleophilic addition to a ketone intermediate, often employing trimethylsilyl cyanide (TMSCN) and an oxidizing agent.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C to RT85%
Cyano-HydroxylationTMSCN, BF₃·OEt₂, -78°C to RT72%

Physicochemical Properties

Thermal Stability

The compound exhibits a boiling point of 355.2±42.0°C at 760 mmHg, as predicted by computational models . Its solid-state stability under refrigeration (2–8°C) makes it suitable for long-term storage .

Solubility and Reactivity

  • Solubility: Miscible in dichloromethane, THF, and DMF; sparingly soluble in water .

  • Reactivity: The hydroxyl group participates in Mitsunobu reactions, while the cyano group undergoes reduction to amines or hydrolysis to carboxylic acids.

Applications in Pharmaceutical Research

Intermediate for Deubiquitinase Inhibitors

The compound’s stereochemistry and functional groups make it a key intermediate in synthesizing deubiquitinase (DUB) inhibitors, which are explored for cancer therapy. For example, derivatives of this molecule have shown sub-micromolar IC₅₀ values against USP7, a DUB implicated in tumor progression.

Peptidomimetic Design

Its pyrrolidine scaffold mimics proline residues in peptides, enabling the creation of protease-resistant peptidomimetics. This application is vital for developing oral therapeutics targeting intracellular protein-protein interactions.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)Source
USP7 InhibitorUSP7320
K-Ras BinderK-Ras G12D1,450
PrecautionRecommendation
Personal ProtectionGloves, goggles, respirator
First AidRinse skin/eyes, seek medical attention
StorageCool, dry place away from light

Environmental Impact

No ecotoxicity data is available, but its low water solubility suggests minimal aquatic bioaccumulation .

Comparative Analysis with Analogues

Tert-butyl 3-Hydroxypyrrolidine-1-carboxylate

Removing the cyano group reduces steric hindrance, simplifying reactions at the 3-position but diminishing electrophilic reactivity.

3-Cyano-pyrrolidine Derivatives

Compounds lacking the Boc group exhibit higher amine reactivity but require protection strategies in multi-step syntheses.

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